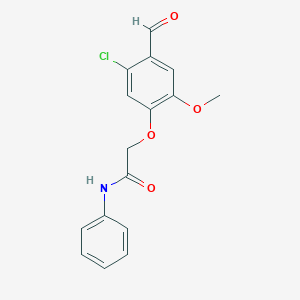methyl]quinolin-8-ol](/img/structure/B307644.png)
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol, also known as MMNQ or Nitroquoline, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. MMNQ is a quinoline derivative that possesses a nitro group and a pyridine moiety. This molecule has been studied extensively for its anti-tumor properties and has shown promising results in preclinical studies.
Applications De Recherche Scientifique
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol has been studied extensively for its anti-tumor properties. In vitro studies have shown that this compound induces apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to inhibit the growth of cancer cells by interfering with the cell cycle and inducing cell cycle arrest. In vivo studies using animal models have demonstrated that this compound can inhibit tumor growth and metastasis. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Mécanisme D'action
The mechanism of action of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress in cancer cells. This compound has been shown to increase the production of ROS, which can lead to DNA damage and ultimately cell death. This compound may also inhibit the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor properties, this compound has been shown to possess anti-inflammatory and antioxidant properties. This compound has also been shown to modulate the activity of certain enzymes involved in cellular metabolism and energy production. This compound may also have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified via column chromatography. This compound has been shown to be stable under various conditions, making it suitable for use in in vitro and in vivo experiments. However, there are also some limitations to the use of this compound in lab experiments. This compound has been shown to have some toxicity in certain cell lines, and its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol. One potential direction is to further elucidate the mechanism of action of this compound and its interactions with other cellular components. Another direction is to explore the potential applications of this compound in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis of this compound and improve its efficacy and safety. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](3-nitrophenyl)methyl]quinolin-8-ol can be synthesized through a multistep process involving the reaction of 2-methylquinoline-8-carbaldehyde with 2-aminonicotinic acid, followed by a series of chemical transformations, including nitration and reduction. The final product is obtained after purification via column chromatography. The synthesis of this compound has been described in detail in several scientific publications, and the yield of the reaction can be optimized by modifying the reaction conditions.
Propriétés
Formule moléculaire |
C23H20N4O3 |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
2-methyl-7-[[(6-methylpyridin-2-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C23H20N4O3/c1-14-5-3-8-20(24-14)26-21(17-6-4-7-18(13-17)27(29)30)19-12-11-16-10-9-15(2)25-22(16)23(19)28/h3-13,21,28H,1-2H3,(H,24,26) |
Clé InChI |
NEXQMABZRZRZOX-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C4=C(C=CC(=N4)C)C=C3)O |
SMILES canonique |
CC1=NC(=CC=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C4=C(C=CC(=N4)C)C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(Benzyloxy)-3-methoxyphenyl]-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307561.png)
![5-[4-(Cyclopentyloxy)benzylidene]-3-(2,6-dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B307562.png)
![(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307564.png)
![(5Z)-5-(anthracen-9-ylmethylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307565.png)
![benzyl 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromophenyl ether](/img/structure/B307566.png)
![2-[7-Butanoyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl butanoate](/img/structure/B307567.png)
![2-Chloro-4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307569.png)

![methyl 2-(2-chloro-4-isopropoxy-5-methoxybenzylidene)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307571.png)
![3-[(4E)-4-[[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B307572.png)
![2-[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]-N-phenylacetamide](/img/structure/B307573.png)
![4-(2-hydroxyethoxy)-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B307576.png)
![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307580.png)
